Cas no 2228505-22-2 (2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride)

2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride structure
2228505-22-2 structure
商品名:2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride
CAS番号:2228505-22-2
MF:C10H12F2O3S
メガワット:250.262289047241
CID:6146015
PubChem ID:165869392

2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride
    • 2228505-22-2
    • EN300-2004815
    • インチ: 1S/C10H12F2O3S/c1-7-5-10(15-2)8(6-9(7)11)3-4-16(12,13)14/h5-6H,3-4H2,1-2H3
    • InChIKey: OUGVVRXLTIHLPV-UHFFFAOYSA-N
    • ほほえんだ: S(CCC1C=C(C(C)=CC=1OC)F)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 250.04752174g/mol
  • どういたいしつりょう: 250.04752174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 313
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2004815-0.1g
2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride
2228505-22-2
0.1g
$1408.0 2023-09-16
Enamine
EN300-2004815-0.5g
2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride
2228505-22-2
0.5g
$1536.0 2023-09-16
Enamine
EN300-2004815-5.0g
2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride
2228505-22-2
5g
$4641.0 2023-05-26
Enamine
EN300-2004815-5g
2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride
2228505-22-2
5g
$4641.0 2023-09-16
Enamine
EN300-2004815-1g
2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride
2228505-22-2
1g
$1599.0 2023-09-16
Enamine
EN300-2004815-10.0g
2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride
2228505-22-2
10g
$6882.0 2023-05-26
Enamine
EN300-2004815-1.0g
2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride
2228505-22-2
1g
$1599.0 2023-05-26
Enamine
EN300-2004815-0.25g
2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride
2228505-22-2
0.25g
$1472.0 2023-09-16
Enamine
EN300-2004815-10g
2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride
2228505-22-2
10g
$6882.0 2023-09-16
Enamine
EN300-2004815-0.05g
2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride
2228505-22-2
0.05g
$1344.0 2023-09-16

2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride 関連文献

2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluorideに関する追加情報

Introduction to 2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride (CAS No. 2228505-22-2)

2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride, identified by its CAS number 2228505-22-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their versatile applications in medicinal chemistry, particularly in the synthesis of bioactive molecules. The presence of a fluoro substituent at the 5-position of the phenyl ring, combined with methoxy and methyl groups at the 2- and 4-positions, respectively, imparts unique electronic and steric properties that make this compound a valuable intermediate in drug discovery.

The structural features of 2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride contribute to its potential utility in the development of novel therapeutic agents. Sulfonyl fluorides are known to exhibit enhanced metabolic stability and improved binding affinity due to the electron-withdrawing nature of the sulfonyl group and the lipophilic characteristics of the aromatic ring system. These properties are particularly advantageous in designing small-molecule inhibitors targeting protein-protein interactions or enzyme active sites.

In recent years, there has been a surge in research focused on harnessing the benefits of fluoro-substituted compounds in drug design. The fluorine atom, being highly electronegative, can modulate the pharmacokinetic properties of molecules, including their solubility, permeability, and metabolic clearance. For instance, fluorine substitution has been shown to increase the bioavailability of drugs by reducing their susceptibility to enzymatic degradation. This has led to the exploration of 2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride as a building block for synthesizing potent and selective pharmaceuticals.

One of the most compelling applications of this compound is in the field of kinase inhibition. Kinases are a major class of enzymes involved in cellular signaling pathways, and dysregulation of these pathways is implicated in various diseases, including cancer. The sulfonyl fluoride moiety is a well-established pharmacophore in kinase inhibitors due to its ability to form strong hydrogen bonds with hinge regions of kinases. Additionally, the aromatic system provides opportunities for further optimization through structure-based drug design approaches.

Recent studies have demonstrated the utility of 2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride in generating novel scaffolds for kinase inhibitors. By serving as a precursor for sulfonamide derivatives, this compound enables researchers to explore diverse chemical space while maintaining key pharmacological properties. For example, modifications at the ethane sulfonamide core can be employed to fine-tune binding interactions with target kinases, leading to improved potency and selectivity.

The synthesis of 2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride involves multi-step organic transformations that highlight its synthetic versatility. The introduction of fluorine into aromatic systems often requires specialized methodologies to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to facilitate the incorporation of fluoro substituents under mild conditions. Similarly, sulfonylation reactions must be carefully optimized to avoid unwanted side products, particularly given the sensitivity of sulfonyl fluorides to hydrolysis.

The growing interest in 2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride is also reflected in its increasing demand from academic and industrial research laboratories. Pharmaceutical companies are actively investigating its potential as a key intermediate in next-generation drug candidates, while academic institutions are exploring its role in fundamental studies on fluorinated heterocycles. This dual interest underscores its significance as both a commercial product and a scientific tool.

In conclusion, 2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride (CAS No. 2228505-22-2) represents a promising compound with broad applications in medicinal chemistry and drug development. Its unique structural features make it an ideal candidate for designing novel therapeutics targeting critical biological pathways. As research continues to uncover new synthetic strategies and pharmacological insights, this compound is poised to play an increasingly important role in advancing therapeutic innovation.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD